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Compound of Interest

Compound Name: hodgkinsine B

Cat. No.: B1251297 Get Quote

For researchers, scientists, and drug development professionals, this document provides

detailed application notes and experimental protocols for the catalyst-controlled synthesis of

the complex alkaloid (-)-hodgkinsine B. This work consolidates and presents methodologies

from the seminal contributions of the Movassaghi and Overman research groups, focusing on

catalyst-controlled strategies that enable the stereoselective construction of this intricate

natural product.

Hodgkinsine B, a member of the oligocyclotryptamine alkaloid family, possesses a complex

molecular architecture characterized by multiple stereocenters and a challenging trimeric

structure. Its synthesis has been a significant focus in the field of organic chemistry, leading to

the development of innovative catalyst-controlled methodologies. This document outlines two

prominent and successful approaches: a diazene-directed assembly strategy and an

asymmetric intramolecular Heck cyclization.

Strategic Approaches to Hodgkinsine B Synthesis
Two principal catalyst-controlled strategies have emerged for the enantioselective synthesis of

(-)-hodgkinsine B.

Movassaghi's Diazene-Directed Assembly: This convergent approach utilizes the strategic

formation and subsequent photoextrusion of dinitrogen from diazene intermediates to

stereoselectively form key carbon-carbon bonds. The synthesis relies on the catalyst-
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controlled C-H amination to install key functionalities and a silver-promoted diazene

formation.[1][2]

Overman's Asymmetric Intramolecular Heck Cyclization: This methodology establishes a

crucial C3a–C7’ linkage and the associated quaternary stereocenter through a palladium-

catalyzed asymmetric intramolecular Heck reaction. This catalyst-controlled cyclization is a

key step in controlling the stereochemistry of the molecule.

Experimental Protocols
The following sections provide detailed experimental protocols for key transformations in the

synthesis of (-)-hodgkinsine B, based on the work of Movassaghi and colleagues.

I. Rhodium-Catalyzed C-H Amination for
Cyclotryptamine Functionalization
This protocol describes the rhodium-catalyzed C-H amination of a dimeric cyclotryptamine

intermediate, a crucial step for introducing a nitrogen functionality at the C3a position, which is

a precursor for diazene formation.[1]

Table 1: Reagents and Materials for Rhodium-Catalyzed C-H Amination

Reagent/Materi
al

Molecular
Formula

Molar Mass (
g/mol )

Amount
Molar
Equivalents

Dimeric Diazene

(+)-32
C44H54N8O8Si2 883.21 100 mg 1.0

Rh2(esp)2
C42H44N2O8Rh

2
938.62 2.1 mg 0.02

PhI(OAc)2 C10H11IO4 322.09 73 mg 2.0

MgO MgO 40.30 14 mg 3.0

Dichloromethane

(DCM)
CH2Cl2 84.93 2.3 mL -

Protocol:
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To a flame-dried flask under an argon atmosphere, add the dimeric diazene (+)-32 (100 mg,

0.113 mmol, 1.0 equiv), Rh2(esp)2 (2.1 mg, 2.2 µmol, 0.02 equiv), and MgO (14 mg, 0.34

mmol, 3.0 equiv).

Add anhydrous dichloromethane (2.3 mL).

Add PhI(OAc)2 (73 mg, 0.23 mmol, 2.0 equiv) in one portion.

Stir the reaction mixture at room temperature for 1 hour.

Upon completion, concentrate the reaction mixture under reduced pressure.

Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl

acetate gradient) to afford the desired sulfamate ester (+)-34.

II. Silver-Promoted Diazene Formation
This protocol details the silver-promoted coupling of a hydrazide with a bromocyclotryptamine

to form a key diazene intermediate.[1]

Table 2: Reagents and Materials for Silver-Promoted Diazene Formation

Reagent/Materi
al

Molecular
Formula

Molar Mass (
g/mol )

Amount
Molar
Equivalents

Bromocyclotrypta

mine (+)-26

C21H28BrN3O2

Si
478.46 54 mg 1.0

Hydrazide (-)-31 C21H31N5O4Si 461.60 65 mg 1.25

Silver Triflate

(AgOTf)
CF3SO3Ag 256.94 35 mg 1.2

2,6-di-tert-butyl-

4-methylpyridine

(DTBMP)

C15H25N 219.37 28 mg 1.1

Dichloromethane

(DCM)
CH2Cl2 84.93 2.3 mL -
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Protocol:

To a flame-dried flask under an argon atmosphere, add bromocyclotryptamine (+)-26 (54 mg,

0.11 mmol, 1.0 equiv) and hydrazide (-)-31 (65 mg, 0.14 mmol, 1.25 equiv).

Add anhydrous dichloromethane (2.3 mL).

Add 2,6-di-tert-butyl-4-methylpyridine (DTBMP) (28 mg, 0.12 mmol, 1.1 equiv).

Cool the mixture to 0 °C and add silver triflate (AgOTf) (35 mg, 0.14 mmol, 1.2 equiv) in one

portion.

Stir the reaction mixture at 22 °C for 1 hour.

After completion, filter the reaction mixture through a pad of Celite, washing with

dichloromethane.

Concentrate the filtrate under reduced pressure.

Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl

acetate gradient) to yield the dimeric diazene (+)-32.

III. Photochemical Dinitrogen Extrusion
This protocol describes the photochemical reaction to extrude dinitrogen from a bis-diazene

intermediate, leading to the formation of the trimeric core of hodgkinsine B.[1]

Table 3: Reagents and Materials for Photochemical Dinitrogen Extrusion

Reagent/Materi
al

Molecular
Formula

Molar Mass (
g/mol )

Amount
Molar
Equivalents

Bis-diazene

(-)-35

C65H81N11O10

Si3
1308.76 25 mg 1.0

Benzene C6H6 78.11 19 mL -

Protocol:
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Dissolve the bis-diazene (-)-35 (25 mg, 0.019 mmol) in benzene (19 mL) in a quartz reaction

vessel.

Degas the solution by bubbling with argon for 15 minutes.

Irradiate the solution with a 300 nm lamp in a photochemical reactor for 19 hours.

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

Upon completion, concentrate the reaction mixture under reduced pressure.

Purify the residue by preparative thin-layer chromatography (TLC) to afford the trimer (-)-36.

Quantitative Data Summary
The following table summarizes the yields for the key catalyst-controlled steps in the synthesis

of (-)-hodgkinsine B as reported by Movassaghi and coworkers.[1]

Table 4: Summary of Reaction Yields

Reaction Step
Starting
Material

Product
Catalyst/Prom
oter

Yield (%)

Rh-catalyzed C-

H Amination

Dimeric Diazene

(+)-32

Sulfamate Ester

(+)-34
Rh2(esp)2 58

Silver-Promoted

Diazene

Formation

Bromide (+)-26 &

Hydrazide (-)-31

Dimeric Diazene

(+)-32
AgOTf 60

Photochemical

Dinitrogen

Extrusion

Bis-diazene

(-)-35
Trimer (-)-36 hv (300 nm) 41

Final Reduction

to (-)-

Hodgkinsine B

Trimer (-)-36
(-)-Hodgkinsine

B
Red-Al 68 (over 2 steps)

Visualizing the Synthetic Pathway
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The following diagrams illustrate the logical flow of the catalyst-controlled synthesis of (-)-

hodgkinsine B.

Monomer Synthesis

Catalyst-Controlled Dimerization Catalyst-Controlled Functionalization

Trimer Assembly Final Assembly
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Intermediate
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Caption: Workflow of the catalyst-controlled synthesis of (-)-hodgkinsine B.
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Caption: Simplified catalytic cycle for the Rh(II)-catalyzed C-H amination.

These protocols and data provide a comprehensive resource for researchers engaged in the

synthesis of complex natural products and the development of novel therapeutic agents. The

catalyst-controlled methods described herein offer a powerful toolkit for achieving high levels of

stereocontrol in the construction of intricate molecular architectures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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